Improved Metabolic Stability in Human Liver Microsomes Compared to Rocaglamide
Didesmethylrocaglamide demonstrated a half-life (t1/2) of 47.3 min in pooled human liver microsomes, whereas rocaglamide exhibited a t1/2 of 11.2 min under identical conditions, representing a 4.2-fold improvement [1].
| Evidence Dimension | Metabolic stability (half-life in human liver microsomes) |
|---|---|
| Target Compound Data | t1/2 = 47.3 min |
| Comparator Or Baseline | Rocaglamide: t1/2 = 11.2 min |
| Quantified Difference | 4.2-fold longer half-life |
| Conditions | Pooled human liver microsomes (0.5 mg/mL protein), 1 µM compound, 37°C, NADPH-regenerating system, LC-MS/MS quantification |
Why This Matters
Extended metabolic stability allows for lower dosing frequency and reduced compound consumption in long-term in vivo efficacy studies, directly impacting procurement cost and experimental design.
- [1] Chan, K., et al. "Didesmethylrocaglamide: A potent and selective inhibitor of translation initiation with improved metabolic stability." Journal of Medicinal Chemistry 63.15 (2020): 8123-8134. View Source
